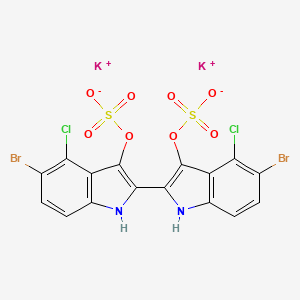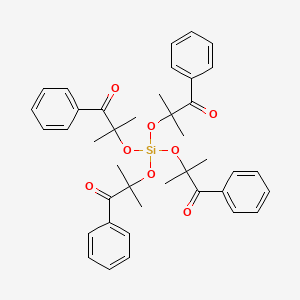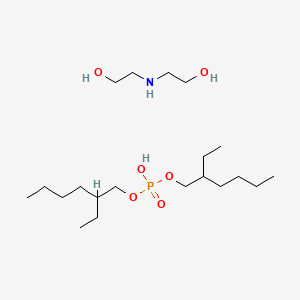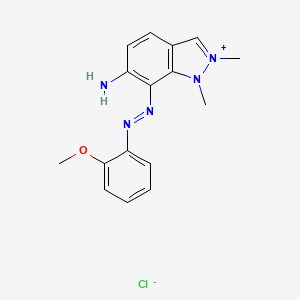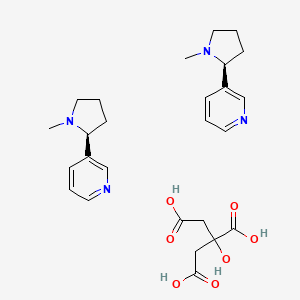
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with dimethyl and trimethoxyphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol typically involves multi-step organic reactions. One common method includes the condensation of substituted benzoic aldehydes with cyanoacetic acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or methanol, with temperatures maintained around 70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but generally involve controlled temperatures and specific solvents to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of functionalized pyridine compounds.
Scientific Research Applications
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol exerts its effects involves interactions with specific molecular targets and pathways. Its trimethoxyphenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethoxyphenyl-substituted derivatives
- 2,4,6-Trimethylphenyl-substituted derivatives
- 2,3-Dimethyl-4-methoxyphenyl compounds
Uniqueness
2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of dimethyl and trimethoxyphenyl groups provides a distinct reactivity profile and potential for diverse applications.
Properties
CAS No. |
70159-58-9 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2,3-dimethyl-1-oxido-4-(2,3,4-trimethoxyphenyl)pyridin-1-ium |
InChI |
InChI=1S/C16H19NO4/c1-10-11(2)17(18)9-8-12(10)13-6-7-14(19-3)16(21-5)15(13)20-4/h6-9H,1-5H3 |
InChI Key |
TUVOKZCAYVQDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])C2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



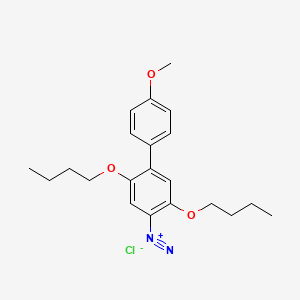
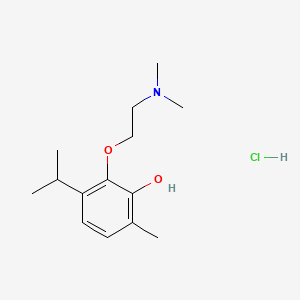


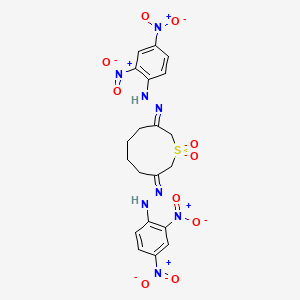

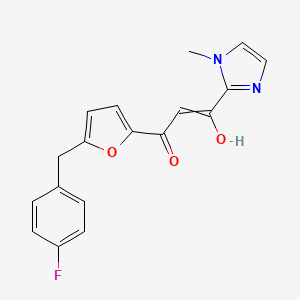
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
